molecular formula C12H10F3NO2 B14863208 Methyl 3,3,3-trifluoro-2-(1H-indol-3-yl)propanoate

Methyl 3,3,3-trifluoro-2-(1H-indol-3-yl)propanoate

Cat. No.: B14863208
M. Wt: 257.21 g/mol
InChI Key: USGIGRYJWQTTIL-UHFFFAOYSA-N
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Description

Methyl 3,3,3-trifluoro-2-(1H-indol-3-yl)propanoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a trifluoromethyl group, which often imparts unique chemical and biological properties, making it a valuable molecule for research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,3,3-trifluoro-2-(1H-indol-3-yl)propanoate typically involves the reaction of indole derivatives with trifluoromethyl ketones. One common method includes the condensation of indole-3-carboxaldehyde with methyl 3,3,3-trifluoropyruvate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3,3,3-trifluoro-2-(1H-indol-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3,3,3-trifluoro-2-(1H-indol-3-yl)propanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of Methyl 3,3,3-trifluoro-2-(1H-indol-3-yl)propanoate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to specific receptors or enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antiviral or anticancer activities. The exact pathways and molecular targets may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: Methyl 3,3,3-trifluoro-2-(1H-indol-3-yl)propanoate is unique due to its specific combination of the indole ring and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H10F3NO2

Molecular Weight

257.21 g/mol

IUPAC Name

methyl 3,3,3-trifluoro-2-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C12H10F3NO2/c1-18-11(17)10(12(13,14)15)8-6-16-9-5-3-2-4-7(8)9/h2-6,10,16H,1H3

InChI Key

USGIGRYJWQTTIL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CNC2=CC=CC=C21)C(F)(F)F

Origin of Product

United States

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